(S,S,S)-AHPC hydrochloride

Catalog No.
S3356357
CAS No.
2115897-23-7
M.F
C22H31ClN4O3S
M. Wt
467.0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,S,S)-AHPC hydrochloride

Validating PROTAC-mediated degradation often fails when generic controls cannot replicate the VHL ligand's exact physicochemical profile. (S,S,S)-AHPC HCl provides an epimeric negative control that differs from active (S,R,S)-AHPC only by a single stereocenter, eliminating confounding variables. • Confirms VHL-dependent degradation in parallel functional assays • Enables paired PAMPA/Caco-2 studies to isolate permeability from efficacy • Serves as baseline for proteomic profiling to filter off-target degradation. Supplied with full analytical documentation.

CAS Number

2115897-23-7

Product Name

(S,S,S)-AHPC hydrochloride

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C22H31ClN4O3S

Molecular Weight

467.0

InChI

InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17-,19+;/m0./s1

InChI Key

JYRTWGCWUBURGU-ITJMAPPJSA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl

Synonyms

(S,S,S)-AHPC hydrochloride, (S,S,S)-AHPC HCl, VH032 inactive epimer, (S,S,S)-VH032 hydrochloride, Inactive VHL E3 Ligase Ligand, PROTAC Negative Control Ligand, VHL Ligand Negative Control, (2S,4S)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg, 50 mg, 100 mg

(S,S,S)-AHPC hydrochloride (CAS 2115897-23-7) is the inactive epimer of the widely used von Hippel-Lindau (VHL) E3 ligase ligand, VH032. In the rapidly expanding field of targeted protein degradation (TPD), proving on-target, VHL-mediated degradation is a mandatory regulatory and scientific milestone . While the active (S,R,S) conformation recruits VHL to ubiquitinate target proteins, the (S,S,S) epimer exhibits negligible VHL binding affinity . Procuring this specific hydrochloride salt provides medicinal chemists with a highly stable, synthetically identical building block that seamlessly integrates into existing PROTAC workflows, ensuring that any synthesized negative control PROTACs differ from their active counterparts only by a single stereocenter.

Research Fit

Stereochemistry-defined negative control for VHL PROTAC studies
Supports attribution of protein degradation to VHL E3 ligase engagement
Epimer-specific purity verification recommended for control experiments

When validating PROTACs, researchers sometimes attempt to use truncated linkers, unrelated dummy ligands, or simple target-warhead controls to rule out off-target toxicity. However, these generic substitutes fail to control for the exact physicochemical properties—such as cell permeability, lipophilicity, and chameleonic conformational behavior—introduced by the bulky VHL ligand itself. Because (S,S,S)-AHPC hydrochloride shares the exact molecular weight, solubility profile (log S ≈ -2.69), and synthetic reactivity as the active (S,R,S) ligand, it ensures that the negative control PROTAC possesses identical cell penetration and pharmacokinetic properties [1]. Substituting it with a non-epimeric control introduces confounding variables that can mask off-target degradation or non-specific cytotoxicity, rendering the mechanistic validation void.

Substitution Risk

Target Compound
Potential Substitute
(S,S,S)-AHPC HCl Inactive epimer; no VHL recruitment
(S,R,S)-AHPC HCl Active epimer; introduces VHL-mediated degradation
Stereochemically matched negative control
Alternative VHL ligands (e.g. VH298) differ in binding kinetics and linker geometry, confounding interpretation

Only the exact stereochemical match maintains scaffold properties without E3 ligase engagement.

Complete Abrogation of VHL Binding for True Negative Control

To definitively prove that a PROTAC operates via VHL recruitment rather than non-specific toxicity, the negative control must be structurally identical but functionally inert. While the active (S,R,S)-AHPC ligand (VH032) binds the VHL E3 ligase with a Kd of approximately 185 nM, the (S,S,S)-AHPC epimer demonstrates negligible binding affinity [1]. This absolute functional divergence, driven solely by the inversion of a single stereocenter, ensures that any target degradation observed with the (S,R,S)-PROTAC, but absent with the (S,S,S)-PROTAC, is strictly VHL-mediated.

Evidence DimensionVHL E3 Ligase Binding Affinity (Kd)
Target Compound Data(S,S,S)-AHPC: Negligible binding (inactive)
Comparator Or Baseline(S,R,S)-AHPC (Active VH032): Kd ≈ 185 nM
Quantified Difference>1000-fold reduction in binding affinity
Conditionsin vitro VHL binding assays / PROTAC validation models

Procuring this exact epimer allows researchers to synthesize a perfect negative control PROTAC that isolates VHL recruitment as the sole variable in degradation assays.

Stereochemical Control
Head-to-head
(S,S,S)-AHPC: Inactive – does not recruit VHL
(S,R,S)-AHPC: Active – recruits VHL for ubiquitination
Supports stereochemistry-dependent degradation attribution
Validated by SPR and X-ray crystallography

Exact Physicochemical Matching to Prevent Permeability Artifacts

A major flaw in using truncated or unrelated dummy ligands as negative controls is the alteration of the PROTAC's overall lipophilicity and cell permeability. Data indicates that both the (S,R,S) and (S,S,S) AHPC hydrochloride salts maintain near-identical thermodynamic solubility (log S = -2.68 and -2.69, respectively) [1]. By utilizing the (S,S,S) epimer, the resulting negative control PROTAC retains the exact molecular weight, topological polar surface area (TPSA), and chameleonic folding behavior as the active degrader, ensuring that any lack of degradation is due to absent VHL binding, not a failure to penetrate the cell membrane.

Evidence DimensionThermodynamic Solubility (log S)
Target Compound Data(S,S,S)-AHPC HCl: log S = -2.69
Comparator Or Baseline(S,R,S)-AHPC HCl: log S = -2.68
Quantified Difference0.01 log S difference (statistically identical)
ConditionsAqueous solubility profiling at physiological pH

Identical physicochemical properties guarantee that the negative control PROTAC enters the cell at the exact same rate as the active drug, eliminating false negatives caused by poor permeability.

VHL Binding Affinity
Class-level
VH032 (active core): Kd = 185 nM
(S,S,S)-AHPC: No measurable binding
Loss of affinity supports inactive control use
SPR with immobilized VCB complex

Seamless Integration into Existing Amide-Coupling Workflows

For procurement and manufacturing, the negative control building block must not require a separate synthetic optimization route. The hydrochloride salt of (S,S,S)-AHPC provides a highly stable, oxidation-resistant primary amine that reacts under the exact same standard peptide coupling conditions (e.g., HATU, EDC/NHS, or DIPEA in DMF) as the active (S,R,S) ligand . This 1:1 synthetic interchangeability means that a single optimized linker-warhead intermediate can be split into two batches, with the active and inactive VHL ligands appended simultaneously with identical yields and impurity profiles.

Evidence DimensionSynthetic route compatibility
Target Compound Data(S,S,S)-AHPC HCl: Direct drop-in for standard amine coupling
Comparator Or BaselineFree base (S,S,S)-AHPC or alternative controls: Prone to oxidation or require re-optimization
Quantified Difference100% route overlap with active PROTAC synthesis
ConditionsStandard PROTAC linker coupling reactions (e.g., HATU/DIPEA)

Using the hydrochloride salt of the exact epimer saves significant time and reagent costs by allowing parallel synthesis of active and control PROTACs without route re-optimization.

Functional Degradation
Head-to-head
SGK3 degrader-2 (S,S,S-based): 0% degradation
SGK3-PROTAC1 (S,R,S-based): active degradation
Degradation loss despite preserved target inhibition
Cell-based SGK3 and BCR-ABL1 assays
Differential Solubility
Reported
DMSO: 62.5 mg/mL ((S,S,S)) vs. 93 mg/mL ((S,R,S))
H₂O: 100 mg/mL vs. 93 mg/mL
Solvent compatibility may differ; protocol adjustments may be needed
Vendor-specified solubility data
Purity & Lot Consistency
Data to verify
≥97% to 99.16% purity (HPLC); chiral/epimeric purity critical
Chiral purity verification recommended for negative-control validity
Epimer contamination may confound degradation assays

Mechanistic Validation of Novel VHL-PROTACs

The primary application for (S,S,S)-AHPC hydrochloride is the synthesis of negative control PROTACs. By running parallel degradation assays with the active (S,R,S) PROTAC and the inactive (S,S,S) PROTAC, researchers can definitively prove to regulatory bodies and peer reviewers that target degradation is strictly dependent on VHL recruitment, rather than off-target cytotoxicity or non-specific aggregation [1].

Permeability and Pharmacokinetic Benchmarking

Because the (S,S,S) epimer perfectly matches the molecular weight and lipophilicity of the active ligand, it is used to decouple cell permeability from degradation efficacy. If a novel PROTAC fails to degrade its target, the (S,S,S)-based control can be used in parallel permeability assays (e.g., PAMPA or Caco-2) to determine if the failure is due to poor cellular entry or poor ternary complex formation[1].

Library Screening and Off-Target Toxicity Profiling

In high-throughput PROTAC screening, (S,S,S)-AHPC-derived compounds serve as essential baseline controls for transcriptomic and proteomic profiling. By comparing the global proteome changes induced by the active PROTAC versus the (S,S,S) control, developers can identify and filter out off-target proteins that are degraded independently of VHL, streamlining the selection of highly selective clinical candidates [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Matched-pair PROTAC degradation controls
Stereochemically matched inactive epimer
VHL-dependent degradation attribution
High-throughput screening specificity
Inactive comparator for non-specific activity benchmarking
Discrimination of VHL-dependent hits from off-target effects
Lead optimization: binding vs. degradation deconvolution
Matched-pair epimer for isolating VHL recruitment contribution
Ternary complex engagement vs. target inhibition
Chiral purity reference for PROTAC manufacturing
Certified epimeric purity for chiral HPLC method development
Stereochemical impurity detection and batch release

Sequence

XX

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